2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride
Overview
Description
2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride is a chemical compound that is closely related to the family of compounds that include chlorophenyl substituted dihydroquinazolinones and chlorophenyl amino acetates. Although the specific compound is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the chemical behavior and properties that could be extrapolated to 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride.
Synthesis Analysis
The synthesis of related compounds, such as methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, involves the reaction of (+)-alpha-amino(2-chlorophenyl)acetic acid with thionyl chloride in methanol. The process is sensitive to various parameters including the temperature of adding thionyl chloride, the molar ratio of reactants, the reaction temperature after the addition of thionyl chloride, and the reaction time. Optimizing these conditions led to a high yield of 98% for the related compound .
Molecular Structure Analysis
The molecular structure of isomeric chlorophenyl substituted dihydroquinazolinones has been determined using single crystal XRD. These compounds exhibit a broad spectrum of halogen-mediated weak interactions within their crystal structures. The presence of chloro substitutions on the phenyl rings contributes to these interactions, which include strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds. These interactions are crucial for the stability of the crystal packing .
Chemical Reactions Analysis
While the specific chemical reactions of 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride are not detailed in the provided papers, the studies on related compounds suggest that halogen interactions play a significant role in their reactivity. The presence of a chiral center in these molecules indicates that the weak interactions can lead to chiral self-discrimination or self-recognition, which could influence the outcome of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been studied through experimental methods such as FTIR spectrometry, as well as computational methods including DFT, MEP, NBO, and Hiresfeld surface analyses. These studies provide a comprehensive understanding of the spectral features and the effect of different weak interactions on the compounds' properties. The presence of chiral centers and the specific weak interactions observed in these compounds are likely to have a significant impact on their physical and chemical properties .
Scientific Research Applications
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Forensic Toxicology
- Application : The compound is used in the spectroscopic characterization and crystal structures of two cathinone derivatives .
- Method : The characterization was performed by nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry in positive electron ionization mode, liquid chromatography–mass spectrometry in positive electrospray ionization mode and X-ray crystallography .
- Results : The examined samples of these two compounds proved to be very pure for ethcathinone and mixed with very small quantities of other substances for 4-CEC by NMR spectroscopy and mass spectrometry .
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Organic Chemistry
- Application : A simple and efficient one-pot three-component cascade reaction of α-amino aryl ketones, indoles, and CBr4 in moderate to good yields has been developed .
- Method : This new strategy exhibits excellent mild reaction conditions and step-economy, easily accessible reactants, and simultaneous construction of three different new bonds (C=N, C–C, and N-Br) in a single step .
- Results : The protocol developed provides a simple and practical tool for the construction of diverse indole-containing heterocyclic frameworks, indicating its potential applications in medicinal and material chemistry .
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Pharmaceutical Chemistry
- Application : 2-Amino-1-(4-chlorophenyl)ethanol is a useful synthetic intermediate in the synthesis of capsaicin analogs which exhibit potential analgesic activity .
- Method : This compound is used as a reagent in the synthesis of imidazolyl arylamides .
- Results : The synthesized imidazolyl arylamides act as inhibitors of CYP24A1 .
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Forensic Toxicology
- Application : Comprehensive chemical characterization for two cathinone derivatives, N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one (4-chloroethcathinone, 4-CEC) hydrochloride .
- Method : Characterization was performed by nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry in positive electron ionization mode, liquid chromatography–mass spectrometry in positive electrospray ionization mode and X-ray crystallography .
- Results : The examined samples of these two compounds proved to be very pure for ethcathinone and mixed with very small quantities of other substances for 4-CEC by NMR spectroscopy and mass spectrometry .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-1-(2-chlorophenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPEPDZZJAMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167760 | |
Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |
CAS RN |
16442-79-8 | |
Record name | Ethanone, 2-amino-1-(2-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16442-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016442798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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